4-((4-(Dimethylamino)phenyl)azo)benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-[(p-Dimethylaminophenyl)azo]benzyl alcohol: is an organic compound with the molecular formula C15H17N3O. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a dimethylamino group and the other a benzyl alcohol group. This compound is notable for its vibrant color and is often used in dye chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol typically involves the diazotization of p-dimethylaniline followed by coupling with benzyl alcohol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods: In industrial settings, the production of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is scaled up by optimizing the reaction conditions to maximize yield and purity. This involves precise control over the concentration of reactants, temperature, and pH levels. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-[(p-Dimethylaminophenyl)azo]benzyl alcohol can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines and their derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is widely used as a dye intermediate in the synthesis of various azo dyes. Its vibrant color makes it suitable for applications in textile and ink industries .
Biology and Medicine: In biological research, this compound is used as a staining agent to visualize cellular components under a microscope. It is also explored for its potential use in photodynamic therapy, where its light-absorbing properties can be harnessed to target and destroy cancer cells .
Industry: Beyond its use in dyes, p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is employed in the production of colored plastics and coatings.
Wirkmechanismus
The mechanism of action of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol primarily involves its interaction with light. The azo group can undergo reversible photoisomerization, switching between trans and cis forms upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .
Molecular Targets and Pathways: In biological systems, the compound can interact with cellular components, leading to changes in cell behavior. The exact molecular targets and pathways are still under investigation, but its ability to generate reactive oxygen species upon light activation is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Azobenzene: Similar in structure but lacks the dimethylamino and benzyl alcohol groups.
p-Dimethylaminoazobenzene: Similar but lacks the benzyl alcohol group.
Methyl yellow: Another azo dye with a similar structure but different substituents.
Uniqueness: p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is unique due to the presence of both the dimethylamino group and the benzyl alcohol group. This combination imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
20854-35-7 |
---|---|
Molekularformel |
C15H17N3O |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methanol |
InChI |
InChI=1S/C15H17N3O/c1-18(2)15-9-7-14(8-10-15)17-16-13-5-3-12(11-19)4-6-13/h3-10,19H,11H2,1-2H3 |
InChI-Schlüssel |
WUMZFIZAWKBRHG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.